molecular formula C15H11N3O B14333806 2-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 104020-76-0

2-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B14333806
CAS No.: 104020-76-0
M. Wt: 249.27 g/mol
InChI Key: SFYHQGMQBSLDAI-UHFFFAOYSA-N
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Description

2-Methoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole-quinoxaline core with a methoxy (-OCH₃) substituent at the 2-position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The methoxy group enhances electron density in the aromatic system, influencing redox behavior and intermolecular interactions .

Scientific Research Applications

Scientific Research Applications

2-methoxy-6H-indolo[2,3-b]quinoxaline's applications are rooted in its interaction with DNA and proteins.

Medicinal Chemistry

  • Antiviral Research: this compound is explored for its potential antiviral properties.
  • Antitumor Studies: The compound is investigated for its antitumor activities. Certain 6H-indolo[2,3-b]quinoxaline derivatives are being explored for cancer treatment . Compounds 5b, 5d, 5g, and 5l have demonstrated anticancer activity against various human tumor cell lines .
  • Antidiabetic Research: Researches are being conducted to explore the antidiabetic activities of this compound.

Related Compounds and Activities

Other indolo[2,3-b]quinoxaline derivatives have shown a range of biological activities:

  • Quinoxalin-2-ones exhibit antifungal activity, while quinoxalin-1-oxides possess antibacterial activity .
  • 6H-indolo-[2,3-b]quinoxalines have been evaluated for antiherpes virus activity . One compound, 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, displayed significant antiviral activity, inhibiting the replication of HSV-1, cytomegalovirus, and varicellaezoster virus in tissue culture .
  • 6H-indolo[2,3-b]quinoxaline derivatives can act as DNA intercalators .
  • 9-fluoroindolo[2,3-b]quinoxalines containing CF3, Cl, H substituents located at the 3-position of the arene attached to the triazole ring enhanced their bioactivity .

Comparison with Similar Compounds

Comparison with Analogs :

Compound Synthesis Method Yield Substrate Scope Limitations Key Reference
6-(4-Methoxyphenyl) derivative One-pot Pd-catalyzed C–N coupling ~70% Limited to aromatic amines
3-Chloro derivative Cyclocondensation with chlorinated isatin 83% Requires halogenated precursors
2-Methoxyethyl derivative Alkylation of pre-formed core Moderate Sensitive to steric hindrance

Physicochemical Properties

The methoxy group’s position significantly impacts electronic properties:

  • HOMO/LUMO and Band Gaps: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits the highest HOMO (-5.1 eV) and lowest band gap (2.3 eV) among derivatives due to electron-donating resonance effects .
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMF, ethanol) compared to non-polar derivatives like 6-methyl analogs .
  • Spectroscopic Data : The 3-chloro derivative (Entry 13) shows distinct IR peaks at 3381 cm⁻¹ (N–H) and 1615 cm⁻¹ (C=N), with LC-MS confirming m/z 154.0 (M+1) . Similar spectral features are expected for 2-methoxy derivatives.

Q & A

Q. What are the optimized synthetic routes for 2-methoxy-6H-indolo[2,3-b]quinoxaline derivatives?

Level: Basic
Answer:
The most efficient methods involve palladium-catalyzed cross-coupling reactions. Two primary pathways are documented:

  • One-pot synthesis : Combines Pd-catalyzed C–N coupling and C–H activation for moderate yields but limited substrate scope .
  • Two-step synthesis : Utilizes Suzuki coupling followed by Pd-mediated annulation with amines, offering broader substrate flexibility and higher yields for derivatives with aromatic/aliphatic substituents .
    For methoxy-substituted derivatives, post-synthetic functionalization (e.g., nucleophilic substitution or Stille/Sonogashira coupling) is recommended to introduce the methoxy group while preserving core stability .

Q. How do substituents on the indoloquinoxaline core influence electrochemical properties?

Level: Advanced
Answer:
Substituents critically modulate HOMO/LUMO levels and band gaps:

  • Electron-donating groups (e.g., methoxy) : Raise HOMO energy and reduce band gaps. For example, 6-(4-methoxyphenyl)-substituted derivatives exhibit a HOMO of −5.2 eV and band gap of 2.3 eV, ideal for photovoltaic applications .
  • Electron-withdrawing groups (e.g., cyano) : Lower LUMO levels, enhancing electron injection in DSSCs .
    Methodology : Cyclic voltammetry and UV-Vis spectroscopy are paired with DFT calculations to correlate substituent effects with optoelectronic properties .

Q. What experimental approaches assess DNA intercalation efficiency of indoloquinoxaline derivatives?

Level: Advanced
Answer:
Key techniques include:

  • Thermal denaturation assays : Measure ΔTm (melting temperature shift) to quantify DNA-complex stability. Derivatives like B-220 show ΔTm >10°C, indicating strong intercalation .
  • Electric linear dichroism (ELD) : Determines binding geometry by analyzing DNA orientation changes under electric fields .
  • Footprinting assays : Identify sequence-specific binding using nucleases or chemical probes .
    Substituents like dimethylaminoethyl side chains enhance intercalation by stabilizing minor-groove interactions .

Q. How can indoloquinoxaline-based dyes be tailored for high-efficiency DSSCs?

Level: Advanced
Answer:
Optimization strategies include:

  • Linker selection : Bithiophene linkers red-shift absorption (λmax ~500 nm) and increase extinction coefficients (ε >30,000 M<sup>−1</sup>cm<sup>−1</sup>) compared to phenyl linkers .
  • Donor-acceptor engineering : Strong donors (e.g., triphenylamine) paired with cyanoacrylic acid acceptors improve charge separation. Dye FS10 achieves >7% DSSC efficiency via enhanced electron injection .
    Validation : Incident photon-to-current efficiency (IPCE) spectra and electrochemical impedance spectroscopy (EIS) are used to evaluate charge-transfer kinetics .

Q. Which analytical techniques are essential for characterizing optoelectronic properties?

Level: Basic
Answer:

  • Cyclic voltammetry : Determines HOMO/LUMO levels via oxidation/reduction potentials .
  • UV-Vis-NIR spectroscopy : Measures absorption edges to calculate optical band gaps .
  • Time-resolved photoluminescence : Assesses excited-state lifetimes for charge recombination analysis .
  • DFT/TDDFT simulations : Model electronic transitions and validate experimental data .

Q. What structural modifications enhance cytotoxicity in indoloquinoxaline derivatives?

Level: Advanced
Answer:
QSAR studies highlight:

  • Side-chain flexibility : Dimethylaminoethyl groups improve DNA binding (Kb ~10<sup>6</sup> M<sup>−1</sup>) and cytotoxicity (IC50 <10 µM in leukemia cells) .
  • Planar heterocycles : Pyridopyrazinoindole derivatives increase topoisomerase II inhibition, reducing cell viability by 80% in HL-60 lines .
    Validation : MTT assays and flow cytometry (apoptosis detection) are standard for cytotoxicity screening .

Q. How do conflicting data on substituent effects arise in structure-property studies?

Level: Advanced
Answer:
Contradictions often stem from:

  • Solvent polarity : Methoxy groups may raise HOMO in polar solvents but show negligible effects in nonpolar media .
  • Aggregation effects : Planar derivatives (e.g., bithiophene-linked dyes) exhibit redshifted absorption in solution but aggregation-induced quenching in films .
    Resolution : Solvent-controlled experiments and atomic force microscopy (AFM) differentiate intrinsic vs. aggregation-driven properties .

Q. What methodologies resolve challenges in synthesizing bulky indoloquinoxaline derivatives?

Level: Advanced
Answer:

  • Microwave-assisted synthesis : Reduces reaction times (from 24 h to 2 h) for sterically hindered amines .
  • Bulky ligands (e.g., XPhos) : Improve Pd catalyst efficiency in Suzuki-Miyaura coupling for ortho-substituted aryl groups .
  • Protecting groups : tert-Butoxycarbonyl (Boc) shields reactive amines during annulation, preventing side reactions .

Properties

CAS No.

104020-76-0

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2-methoxy-6H-indolo[2,3-b]quinoxaline

InChI

InChI=1S/C15H11N3O/c1-19-9-6-7-12-13(8-9)16-14-10-4-2-3-5-11(10)17-15(14)18-12/h2-8H,1H3,(H,17,18)

InChI Key

SFYHQGMQBSLDAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=N2)C4=CC=CC=C4N3

Origin of Product

United States

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